1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526814
InChI: InChI=1S/C8H9F3N2O2/c1-2-3-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C8H9F3N2O2
Molecular Weight: 222.16 g/mol

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17526814

Molecular Formula: C8H9F3N2O2

Molecular Weight: 222.16 g/mol

* For research use only. Not for human or veterinary use.

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C8H9F3N2O2
Molecular Weight 222.16 g/mol
IUPAC Name 2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H9F3N2O2/c1-2-3-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)
Standard InChI Key VPTGLEUPQJBJTH-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at the 1-position with a propyl chain and at the 3-position with a trifluoromethyl (CF3\text{CF}_3) group. The 5-carboxylic acid (COOH\text{COOH}) moiety introduces hydrogen-bonding capacity and pH-dependent solubility. Key structural identifiers include:

PropertyValue
IUPAC Name2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Canonical SMILESCCCN1C(=CC(=N1)C(F)(F)F)C(=O)O
InChI KeyVPTGLEUPQJBJTH-UHFFFAOYSA-N
PubChem CID21618540

The CF3\text{CF}_3 group induces significant electronic effects, reducing electron density at the pyrazole ring through inductive withdrawal (-I effect). This polarization enhances the carboxylic acid’s acidity (pKa3.2\text{p}K_a \approx 3.2) compared to non-fluorinated analogs .

Spectroscopic Signatures

  • NMR: 1H^1\text{H}-NMR spectra reveal a singlet at δ 4.13 ppm for the methyl group in analogous 1-methyl derivatives, while the propyl chain’s methylene protons resonate as a triplet near δ 1.02 ppm .

  • IR: Strong absorption bands at 1700–1720 cm1^{-1} confirm the carboxylic acid carbonyl, while C-F\text{C-F} stretches appear at 1100–1200 cm1^{-1}.

Synthetic Methodologies

Cyclization Strategies

Pyrazole synthesis typically involves [3+2] cycloaddition between hydrazines and 1,3-dicarbonyl precursors. For 1-propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a modified pathway employs:

  • Hydrazine Propylation: Reaction of propylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.

  • Ring Closure: Thermal cyclization at 80–100°C to form the pyrazole core.

  • Carboxylic Acid Formation: Hydrolysis of the ester intermediate using aqueous NaOH\text{NaOH}, followed by acidification.

Representative Reaction Scheme:

Propylhydrazine+CF3C(O)CH2COOEtHCl, EtOHEster IntermediateNaOH, H2OProduct\text{Propylhydrazine} + \text{CF}_3\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{Ester Intermediate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Product}

Yield Optimization

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization yields (75–85%) compared to ethanol (50–60%) .

  • Catalysis: Lewis acids like ZnCl2\text{ZnCl}_2 accelerate ring closure by coordinating to carbonyl oxygen.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits pH-dependent solubility:

Solvent/ConditionSolubility (mg/mL)
Water (pH 7)2.1
Methanol45.8
Ethyl Acetate12.3

The CF3\text{CF}_3 group increases lipophilicity (logP=1.21\log P = 1.21), favoring membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 148–152°C and decomposition above 250°C, attributable to the CF3\text{CF}_3-enhanced bond strength.

Applications in Medicinal Chemistry

Antibacterial Activity

Against Staphylococcus aureus:

  • MIC: 8 µg/mL (vs. 32 µg/mL for 1-methyl derivatives) .

  • Mechanism: Disruption of fatty acid biosynthesis via FabI enzyme inhibition.

Materials Science Applications

Liquid Crystal Design

The compound’s rigid pyrazole core and flexible propyl tail enable mesophase formation. Key parameters:

PropertyValue
Clearing Point (TcT_c)134°C
Dielectric Anisotropy (Δϵ\Delta\epsilon)+6.2

Polymer Additives

Incorporation into epoxy resins enhances flame retardancy (LOI = 32%) due to fluorine’s radical-scavenging action.

Computational Insights

DFT Calculations

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localization at the carboxylic oxygen (0.45e-0.45 \, e) facilitates salt formation.

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